2-Bromo-1-ethoxy-3-ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-ethoxy-3-ethynylbenzene is an organic compound that belongs to the class of aromatic compounds. It is characterized by the presence of a bromine atom, an ethoxy group, and an ethynyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-ethoxy-3-ethynylbenzene typically involves multiple steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-ethoxy-3-ethynylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds under specific conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling to form larger conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Scientific Research Applications
2-Bromo-1-ethoxy-3-ethynylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1-ethoxy-3-ethynylbenzene in chemical reactions involves the interaction of its functional groups with various reagents:
Electrophilic Substitution: The bromine atom acts as a leaving group, facilitating the attack of nucleophiles on the benzene ring.
Oxidation: The ethynyl group undergoes oxidation to form carbonyl compounds through the addition of oxygen atoms.
Coupling: The ethynyl group participates in palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-ethoxybenzene: Lacks the ethynyl group, making it less reactive in coupling reactions.
1-Ethoxy-3-ethynylbenzene: Lacks the bromine atom, limiting its use in substitution reactions.
2-Bromo-1-ethynylbenzene: Lacks the ethoxy group, affecting its solubility and reactivity.
Uniqueness
2-Bromo-1-ethoxy-3-ethynylbenzene is unique due to the presence of all three functional groups (bromine, ethoxy, and ethynyl) on the benzene ring, which provides a versatile platform for various chemical transformations and applications in different fields of research .
Properties
IUPAC Name |
2-bromo-1-ethoxy-3-ethynylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-3-8-6-5-7-9(10(8)11)12-4-2/h1,5-7H,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNRPQHBZIVGIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1Br)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.